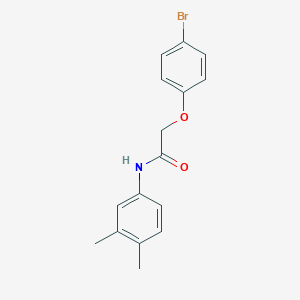
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This can result in the upregulation of genes that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which can lead to the upregulation of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the advantages of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its potential therapeutic applications. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
One of the limitations of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its toxicity. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit cytotoxicity at high concentrations. This can limit its potential therapeutic applications.
未来方向
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide. One of the future directions is to investigate the potential therapeutic applications of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction is to investigate the toxicity of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its effects on gene expression.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain pure 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide.
科学研究应用
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. This makes 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
属性
产品名称 |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
|---|---|
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
InChI 键 |
WJLSTWQURKDYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)

![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
